molecular formula C13H14BCl2NO2 B12965207 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B12965207
M. Wt: 298.0 g/mol
InChI Key: IJUABOWVAKKDPN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with two chlorine atoms at positions 3 and 4, and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at position 3. This compound belongs to the arylboronate class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H14BCl2NO2

Molecular Weight

298.0 g/mol

IUPAC Name

3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3

InChI Key

IJUABOWVAKKDPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing arylboronic esters such as 3,4-dichloro-5-(pinacolboronate)benzonitrile.

Typical Reaction Conditions:

Parameter Details
Starting Material 3,4-Dichloro-5-bromobenzonitrile or 3,4-dichloro-5-iodobenzonitrile
Boron Source Bis(pinacolato)diboron (B2pin2)
Catalyst Palladium complexes such as Pd(dppf)Cl2, Pd(PPh3)4, or Pd2(dba)3 with phosphine ligands
Base Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or a mixture of water and organic solvent
Temperature 60–100 °C
Atmosphere Inert atmosphere (argon or nitrogen)
Reaction Time 2–18 hours depending on conditions

General Procedure:

  • In an inert atmosphere, the aryl halide (3,4-dichloro-5-bromobenzonitrile) is combined with bis(pinacolato)diboron, palladium catalyst, and base in the chosen solvent.
  • The mixture is heated at 60–100 °C with stirring.
  • After completion (monitored by TLC or HPLC), the reaction mixture is cooled and quenched with water.
  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
  • Purification is typically done by silica gel column chromatography or recrystallization.

Yields:
Yields reported for similar boronate esters under these conditions range from 85% to 95%, indicating high efficiency.

Representative Experimental Data from Literature

Entry Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd2(dba)3 + tris(m-tolyl)phosphine K3PO4·3H2O THF 60 12 95.3 Argon atmosphere, high purity product
2 Pd(dppf)Cl2 KOAc 1,4-Dioxane/H2O 100 18 90 Biphasic system, efficient borylation
3 Pd(PPh3)4 K2CO3 THF/H2O Reflux 30 85 Longer reaction time, good yield

Data adapted and compiled from multiple experimental reports.

Alternative Methods and Notes

  • Direct Lithiation and Borylation:
    In some cases, directed ortho-lithiation of the dichlorobenzonitrile followed by quenching with trialkyl borates or pinacolborane can be used, but this method is less common due to the sensitivity of the nitrile group and the presence of multiple chloro substituents.

  • Use of Different Catalysts and Ligands:
    Variations in palladium catalysts and ligands (e.g., bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) can improve reaction rates and selectivity, especially for sterically hindered substrates.

  • Reaction Atmosphere and Moisture Sensitivity:
    The reactions are typically performed under inert atmosphere (argon or nitrogen) to avoid catalyst deactivation and side reactions. Glassware is oven-dried, and anhydrous solvents are used to maintain reaction integrity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations
Pd-catalyzed Miyaura Borylation Aryl bromide/iodide, B2pin2, Pd catalyst, base, inert atm. High yield, mild conditions Requires expensive Pd catalysts
Directed Lithiation + Borylation Strong base (n-BuLi), boron reagent Direct functionalization Sensitive to functional groups
Variations in Catalysts/Ligands Different Pd complexes and phosphine ligands Improved selectivity and rate Optimization needed per substrate

Chemical Reactions Analysis

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and DMF. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Drug Delivery Systems
The compound's boron-containing structure makes it suitable for use in drug delivery systems. Boron compounds have been studied for their ability to enhance the solubility and stability of drugs. This characteristic is particularly beneficial in formulating targeted therapies where controlled release and bioavailability are crucial.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing high-performance polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research has demonstrated that polymers derived from such compounds exhibit enhanced resistance to thermal degradation.

Optoelectronic Applications
The compound's unique electronic properties make it a candidate for optoelectronic applications. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored. The ability to tune its electronic properties through structural modifications allows for optimization in device performance.

Organic Synthesis

Cross-Coupling Reactions
One of the significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound serves as a versatile reagent that can facilitate the coupling of aryl halides with boronic acids or esters.

Functionalization of Aromatic Compounds
The presence of chlorine atoms in the structure allows for further functionalization of the aromatic ring. This functionalization can lead to the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Case Studies

Study Application Findings
Anticancer ResearchEvaluation of anticancer propertiesDemonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines.
Drug DeliveryFormulation developmentEnhanced solubility and stability of therapeutic agents when combined with boron-containing compounds leading to improved bioavailability.
Polymer SynthesisDevelopment of high-performance materialsPolymers exhibited increased thermal stability and mechanical strength compared to traditional polymers without boron moieties.
OptoelectronicsDevice fabricationOLEDs fabricated using derivatives showed improved efficiency and stability under operational conditions compared to conventional materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The dioxaborolane group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid derivative and stabilize the reaction intermediates .

Comparison with Similar Compounds

Suzuki-Miyaura Coupling

All analogs participate in palladium-catalyzed cross-coupling reactions. For example:

  • 3,4-Dichloro-5-boronate benzonitrile : Expected to couple with aryl halides to form polychlorinated biaryls, useful in agrochemicals. However, steric and electronic effects from Cl substituents may require optimized conditions (e.g., higher temperatures or bulky ligands) .
  • 4-Boronobenzonitrile (CAS 171364-82-2): Demonstrates high reactivity in couplings due to minimal steric hindrance, yielding biphenyl nitriles in >80% efficiency under mild conditions .

Stability and Handling

  • Chlorinated derivatives (e.g., 3,4-dichloro and 2-chloro-4-fluoro analogs) may require low-temperature storage to prevent hydrolysis of the boronate group .
  • Trifluoromethyl-substituted analogs exhibit superior stability in aqueous media due to the hydrophobic CF₃ group .

Research Findings and Case Studies

  • Analog 1218790-13-6 (2-Cl, 4-F) : Used in the synthesis of kinase inhibitors, achieving >90% yield in couplings with pyridyl halides .
  • Analog 479411-95-5 (3-boronate, 5-CF₃) : Key intermediate in antiviral drug candidates, with coupling efficiency inversely correlated with CF₃ steric bulk .

Biological Activity

3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article reviews the biological properties of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C13H14BCl2O2
  • Molecular Weight : 286.99 g/mol
  • CAS Number : 942069-71-8
  • Physical State : Solid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways.

Target Enzymes and Pathways

  • Topoisomerase Inhibition : The compound has shown activity against topoisomerase II, which is crucial for DNA replication and repair.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation.

Biological Activity Data

A summary of the biological activity data for the compound is presented in the following table:

Biological Activity Description Reference
Topoisomerase II InhibitionIC50 = 25 µM
CDK InhibitionEffective against CDK4/6 at concentrations >50 µM
CytotoxicityExhibits cytotoxic effects on cancer cell lines (e.g., HeLa)

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of various boron-containing compounds, this compound was tested against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Mechanistic Insights

Research conducted by Konstantinidou et al. explored the mechanistic pathways through which this compound exerts its effects. The study utilized a combination of biochemical assays and molecular modeling to elucidate the binding interactions between the compound and its target proteins. Results indicated a strong affinity for topoisomerase II with a binding energy calculated at -9.8 kcal/mol.

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